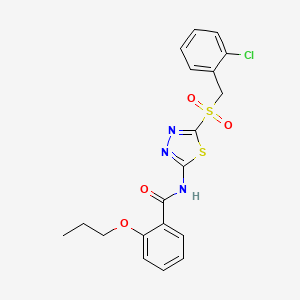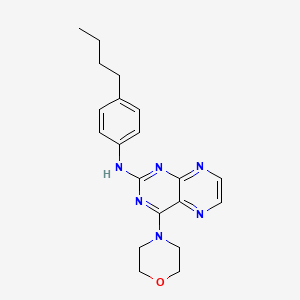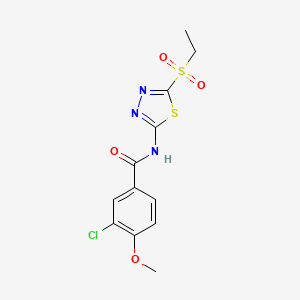
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a complex organic compound that features a thiadiazole ring, a sulfonyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid. The final step involves the coupling of the thiadiazole derivative with 2-propoxybenzamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide
- N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide
Uniqueness
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the benzyl group.
Properties
Molecular Formula |
C19H18ClN3O4S2 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-2-11-27-16-10-6-4-8-14(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3,(H,21,22,24) |
InChI Key |
PEDCCQCYNUURII-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-tria zolo[1,5-a]pyrimidin-6-one](/img/structure/B12203571.png)
![N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B12203572.png)
![N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide](/img/structure/B12203574.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B12203575.png)

![ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B12203584.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203601.png)
![N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide](/img/structure/B12203602.png)
![6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12203603.png)
![2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone](/img/structure/B12203605.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12203607.png)
![3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B12203624.png)
